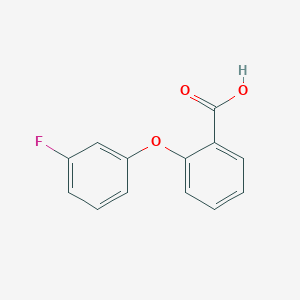

2-(3-Fluorophenoxy)benzoic acid

概要

説明

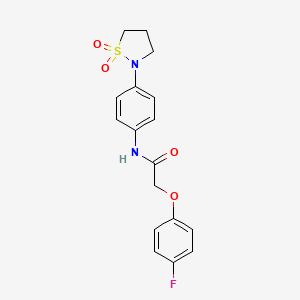

“2-(3-Fluorophenoxy)benzoic acid” is a chemical compound with the empirical formula C13H9FO3 . It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound is related to other benzoic acid derivatives, such as 2-(4-fluorophenoxy)benzoic acid .

Synthesis Analysis

The synthesis of fluorine-substituted phthalides, which are structurally similar to “2-(3-Fluorophenoxy)benzoic acid”, has been accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid . Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulfuric acid to get the phthalides .Molecular Structure Analysis

The molecular weight of “2-(3-Fluorophenoxy)benzoic acid” is 232.21 . The compound crystallizes in the monoclinic crystal system . The structure of the compound can be represented by the SMILES stringOC(=O)c1cccc(Oc2ccc(F)cc2)c1 . Physical And Chemical Properties Analysis

“2-(3-Fluorophenoxy)benzoic acid” is a solid at room temperature . It has a melting point of 142-144°C . The compound is likely to have similar solubility properties to benzoic acid, which is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .科学的研究の応用

Fluorescence Probes for Reactive Oxygen Species Detection

2-(3-Fluorophenoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. These probes are highly selective and have been applied in living cells, providing a significant tool for studying the roles of hROS in biological systems (Setsukinai et al., 2003).

Design of Fluorescence Probes for Biomolecule Detection

The study of fluorescein derivatives, which include 2-(3-Fluorophenoxy)benzoic acid-related structures, has provided insights into the rational design of functional fluorescence probes for detecting specific biomolecules. This research has led to the development of highly sensitive probes for singlet oxygen, useful in various biological systems (Tanaka et al., 2001).

Sensing pH and Metal Cations

Derivatives of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole, related to 2-(3-Fluorophenoxy)benzoic acid, have been applied as fluorescent probes for sensing pH changes and metal cations like magnesium and zinc. This demonstrates the compound's versatility in detecting environmental changes in biological systems (Tanaka et al., 2001).

Adsorption-Based Recovery of Cobalt

2-(3-Fluorophenoxy)benzoic acid derivatives have been used in the modification of adsorbents for the removal of cobalt ions from aqueous solutions. This application is crucial in environmental remediation and recovery of valuable metals (Gunjate et al., 2020).

Development of High-Performance Polymers

The synthesis of 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid from 3-fluorophenol has led to the development of high-performance polymers with applications in engineering plastics and membrane materials. These polymers exhibit excellent solubility and thermal properties, indicating their potential in advanced material science (Xiao et al., 2003).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-(3-Fluorophenoxy)benzoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . .

Mode of Action

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid

Biochemical Pathways

It is known that benzoic acid derivatives are involved in the shikimate pathway for the biosynthesis of phenolic acids . They can also influence the biosynthesis of flavonoids and other phenolic compounds

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

A related compound, 4-chloro-2-(2-fluorophenoxy)-n-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide, has been shown to exhibit considerable anticonvulsant activity, proper sedative–hypnotic effect, no memory impairment, and no muscle relaxant effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For example, the degradation of certain pesticides in soil environments can be influenced by microbial activity . .

特性

IUPAC Name |

2-(3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJAUHXJNUFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)

![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)